C14H14Cl2O2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid involves multiple steps:
Industrial Production Methods: Industrial production typically follows the same synthetic route but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and optimize yield .
Types of Reactions:
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of epoxides or diols .
Reduction: Formation of ethyl derivatives .
Substitution: Formation of hydroxyl or amino derivatives .
Chemistry:
Biology:
- Studied for its potential effects on various biological pathways due to its structural similarity to other bioactive compounds .
Medicine:
- Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antifungal agents .
Industry:
Mechanism of Action
The compound exerts its effects by interfering with the biological pathways of fungi. It targets the ergosterol biosynthesis pathway , which is crucial for maintaining fungal cell membrane integrity . By inhibiting key enzymes in this pathway, the compound disrupts cell membrane formation, leading to fungal cell death .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKWYZYVQYPFIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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